7,7-Difluorobicyclo[4.1.0]heptane
Description
7,7-Difluorobicyclo[4.1.0]heptane is a bicyclic organic compound featuring a fused cyclopropane and cyclohexane ring system, with two fluorine atoms at the 7-position. Its molecular formula is C₇H₁₀F₂, and its molecular weight is 140.15 g/mol (calculated). The compound’s fluorinated structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
823-70-1 |
|---|---|
Molecular Formula |
C7H10F2 |
Molecular Weight |
132.15 g/mol |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 |
InChI Key |
PWDGIWDIBFQZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method includes the reaction of cyclohexene with a fluorinating agent in the presence of a base. The reaction conditions often require a phase transfer catalyst to facilitate the transfer of the reactive species between different phases.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Addition: Electrophilic or nucleophilic reagents, often in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while addition reactions can produce various adducts.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7,7-Difluorobicyclo[4.1.0]heptane exerts its effects involves interactions with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in specific pathways and reactions.
Comparison with Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane
- Molecular Formula : C₇H₁₀Cl₂
- Molecular Weight : 165.06 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : 80°C
- Reactivity : Undergoes solvolysis and reacts with organic anions (e.g., methyllithium) to form ring-opened products . The weaker C–Cl bond (vs. C–F) facilitates nucleophilic substitution.
- Applications : Used as a precursor in synthesizing functionalized bicyclic compounds .
7,7-Dibromobicyclo[4.1.0]heptane
Key Comparison :
The C–F bond’s strength (~485 kJ/mol) renders 7,7-difluoro derivatives less reactive in substitution reactions compared to dichloro and dibromo analogs. This stability is advantageous in pharmaceutical applications where metabolic resistance is critical .
Alkyl-Substituted Bicyclo Systems
7,7-Dimethylbicyclo[4.1.0]heptane
7-Butylbicyclo[4.1.0]heptane
Key Comparison :
| Property | 7,7-Difluoro | 7,7-Dimethyl | 7-Butyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 140.15 | 136.23 | 152.28 |
| Polarity | High | Low | Very Low |
| Reactivity | Electrophilic | Inert | Inert |
Halogenated derivatives exhibit higher polarity and electrophilicity, enabling participation in polar reactions, whereas alkyl-substituted analogs are more suited for non-polar environments.
Structural Isomers and Derivatives
7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride
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